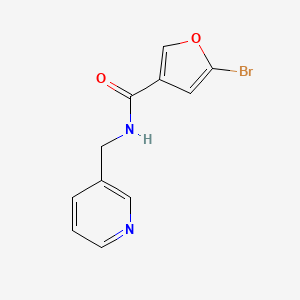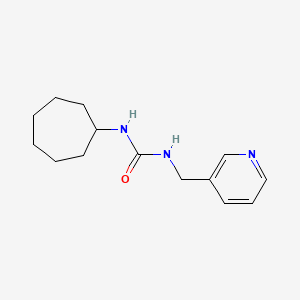
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in cancer treatment. This compound works by inhibiting the activity of protein phosphatase 2A (PP2A), which is an important enzyme involved in regulating cell growth and division.
Mechanism of Action
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide works by binding to the catalytic subunit of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, inhibiting its activity. 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide is an important enzyme involved in regulating cell growth and division, and its downregulation is often observed in cancer cells. By inhibiting 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide can induce apoptosis in cancer cells and prevent tumor growth.
Biochemical and Physiological Effects:
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide has been shown to have a significant effect on cancer cells, inducing apoptosis and preventing tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment. However, the effects of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide on normal cells and tissues are not well understood and require further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in lab experiments is its potential in cancer treatment. This compound has been extensively studied and has shown promising results in inhibiting tumor growth and sensitizing cancer cells to treatment. However, there are some limitations to using 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in lab experiments. The effects of this compound on normal cells and tissues are not well understood, and its toxicity and potential side effects require further investigation.
Future Directions
There are several future directions for research on 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide. One direction is to further investigate the effects of this compound on normal cells and tissues to determine its potential toxicity and side effects. Another direction is to explore the use of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in combination with other cancer treatments to enhance their efficacy. Additionally, research can focus on developing more potent and selective 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide inhibitors for cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in cancer patients.
Synthesis Methods
The synthesis of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide involves the reaction of 1-phenylpyrazole-4-carboxylic acid with N-(pyridin-2-yl) hydrazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide.
Scientific Research Applications
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide has been extensively studied for its potential in cancer treatment. Research has shown that this compound can inhibit the activity of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, which is often downregulated in cancer cells, leading to uncontrolled cell growth and division. By inhibiting 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and prevent tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
properties
IUPAC Name |
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-14-8-4-5-9-16-14)12-10-17-19(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBAMSDCVFKLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)






![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)


![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)

